2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate is a chemical compound with the molecular formula . It is characterized by a pyrimidine ring substituted with a pyridine group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
This compound belongs to the class of heterocyclic compounds, specifically pyrimidines. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure. Pyrimidines are known for their presence in nucleic acids and various bioactive molecules.
The synthesis of 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate can be achieved through several methods, often involving the condensation of pyridine derivatives with pyrimidine precursors.
Technical Details:
The molecular structure of 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate features a fused ring system comprising both pyridine and pyrimidine rings. The compound exhibits a keto group at position 2 and a carboxylic acid group at position 5 of the pyrimidine ring.
C1=NC(=O)N(C(=C1)C(=O)O)C=C2C=CC=NC2=N1
2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for this compound largely depends on its biological target. In medicinal chemistry, compounds like this one often interact with enzymes or receptors:
Data:
2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4